Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S3/c1-2-25-15(22)11-9-26-16(18-11)19-14(21)10-4-3-7-20(8-10)28(23,24)13-6-5-12(17)27-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQYYBTVYAYPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various functional groups, including a thiazole ring and a piperidine moiety, which are known to exhibit diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 489.1 g/mol. The presence of the chlorothiophene and thiazole structures suggests potential interactions with biological targets, making it an interesting candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thiazole and piperidine have been shown to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The biological activity is often assessed through Minimum Inhibitory Concentration (MIC) tests, which quantify the effectiveness of these compounds.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Ethyl 2-(...) | TBD | TBD |
Enzyme Inhibition
Inhibition of specific enzymes is another area where Ethyl 2-(...) may show efficacy. Studies indicate that related compounds can inhibit acetylcholinesterase (AChE) and urease, with some showing IC50 values as low as 2.14 µM for AChE inhibition . Such enzyme inhibitors are crucial in the treatment of conditions like Alzheimer's disease and urinary tract infections.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 2.14 |
| Compound D | Urease | 0.63 |
| Ethyl 2-(...) | TBD | TBD |
Anticancer Activity
The thiazole scaffold has been widely studied for its anticancer properties. Compounds similar to Ethyl 2-(...) have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, one study highlighted a derivative that inhibited c-Met phosphorylation, a critical pathway in cancer progression.
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of thiazole derivatives on human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 34.48 nM against MKN-45 gastric cancer cells .
The mechanism by which Ethyl 2-(...) exerts its biological effects likely involves interaction with specific molecular targets within cells. These interactions may include binding to receptors or enzymes, leading to modulation of their activity. Understanding these pathways is essential for optimizing the compound's therapeutic potential.
Scientific Research Applications
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial in treating diseases like cancer and infections. The sulfonamide group is particularly known for its ability to interact with enzyme active sites, potentially leading to therapeutic effects .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, making it a candidate for the development of new antibiotics. Its structural features allow it to target bacterial cell processes effectively .
- Anti-inflammatory Effects : The compound's thiazole and piperidine moieties are associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
Therapeutic Applications
The diverse biological activities of this compound suggest several potential therapeutic applications:
- Cancer Treatment : Given its enzyme inhibition properties, there is potential for this compound to be developed as an anticancer agent. Further studies focusing on its mechanism of action against cancer cells are warranted .
- Infectious Diseases : The antimicrobial properties indicate that the compound could be explored as a treatment option for various bacterial infections, particularly those resistant to current antibiotics .
- Chronic Inflammatory Disorders : Due to its anti-inflammatory effects, it may have applications in treating diseases such as rheumatoid arthritis or inflammatory bowel disease, where inflammation plays a critical role .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis likely involves sequential heterocyclic coupling and sulfonylation. A plausible route includes:
- Step 1: Formation of the piperidine-3-carboxamide core via a Biginelli-like multicomponent reaction, using aldehydes, thioureas, and β-keto esters under acidic conditions .
- Step 2: Sulfonylation of the piperidine nitrogen using 5-chlorothiophene-2-sulfonyl chloride, typically in dichloromethane or DMF with a base (e.g., triethylamine) .
- Step 3: Thiazole ring formation via Hantzsch cyclization, employing ethyl α-bromoacetate and thiourea derivatives under reflux in ethanol . Optimization Tips: Adjust solvent polarity (e.g., DMF for sulfonylation) and monitor reaction progress via TLC or LC-MS. Purification via silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) is critical .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
Key methods include:
- IR Spectroscopy: Confirm sulfonamide (S=O stretches at ~1350 cm⁻¹) and carbonyl groups (amide C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C): Assign thiazole protons (δ 7.5–8.5 ppm), piperidine chair conformation (axial/equatorial splitting), and sulfonyl-linked aromatic protons (δ 7.0–7.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemical ambiguities in the piperidine ring (if chiral centers exist) .
Advanced Research Questions
Q. How can low yields during sulfonylation or cyclization steps be addressed?
Common issues and solutions:
- Sulfonylation Inefficiency: Use excess sulfonyl chloride (1.5–2.0 eq) and activate the reaction with DMAP or microwave-assisted heating (60–80°C) .
- Cyclization Side Reactions: Introduce protecting groups (e.g., Boc for amines) to prevent undesired nucleophilic attacks .
- Purification Challenges: Employ reverse-phase HPLC for polar intermediates or use gradient elution in column chromatography .
Q. How do computational methods aid in resolving contradictions between experimental and predicted spectral data?
- DFT Calculations: Compare computed ¹H/¹³C NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate tautomeric forms or rotamer populations .
- Docking Studies: If the compound targets enzymes (e.g., kinases), model binding interactions to rationalize unexpected bioactivity results .
- MD Simulations: Assess conformational stability of the sulfonyl-piperidine moiety in solvent environments .
Q. What strategies mitigate stereochemical complexities in the piperidine ring?
- Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine synthesis or employ enzymatic resolution .
- Dynamic Kinetic Resolution (DKR): Apply asymmetric catalysts (e.g., Ru-based) for racemization-prone intermediates .
- VCD Spectroscopy: Differentiate enantiomers via vibrational circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
